molecular formula C29H24N2OS B10977899 N-(3,3-diphenylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(3,3-diphenylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10977899
M. Wt: 448.6 g/mol
InChI Key: FBEDWNBABVMDHJ-UHFFFAOYSA-N
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Description

N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thiophene compounds, and diphenylpropylamine. The synthesis may involve:

    Condensation reactions: to form the quinoline core.

    Substitution reactions: to introduce the thiophene and diphenylpropyl groups.

    Amidation reactions: to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve the reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reactions proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the thiophene group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Thiophene compounds: Known for their electronic properties and use in organic electronics.

    Diphenylpropylamine derivatives: Studied for their potential as central nervous system agents.

Uniqueness

N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C29H24N2OS

Molecular Weight

448.6 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C29H24N2OS/c32-29(25-20-27(28-16-9-19-33-28)31-26-15-8-7-14-24(25)26)30-18-17-23(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-16,19-20,23H,17-18H2,(H,30,32)

InChI Key

FBEDWNBABVMDHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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